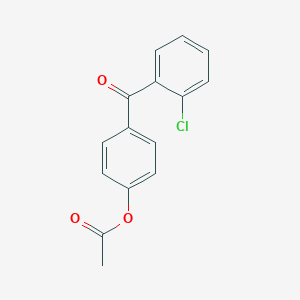

4-Acetoxy-2'-chlorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFKRBEISXAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641695 | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185606-03-5 | |

| Record name | [4-(Acetyloxy)phenyl](2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185606-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Isomeric Framework of 4 Acetoxy 2 Chlorobenzophenone

Systematic IUPAC Naming Conventions for Acyl- and Halo-Substituted Benzophenones

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach for naming complex organic molecules like substituted benzophenones. The core of the molecule is benzophenone (B1666685), which itself can be named diphenylmethanone. When substituents are present on the two phenyl rings, their positions are designated by numerical locants.

One phenyl ring is numbered 1 to 6, while the second ring is numbered 1' to 6'. The carbonyl carbon is the point of attachment for both rings. For 4-Acetoxy-2'-chlorobenzophenone, the name indicates:

An acetoxy group (–O-CO-CH₃) is attached to the 4th carbon of the first phenyl ring.

A chlorine atom (–Cl) is attached to the 2nd carbon of the second (primed) phenyl ring.

An alternative, equally valid IUPAC naming convention treats the molecule as an ester. In this format, this compound is named [4-(2-chlorobenzoyl)phenyl] acetate (B1210297) . chemicalbook.com This name identifies the acetate group and specifies that the phenyl ring it is attached to also carries a (2-chlorobenzoyl) substituent at the para-position (position 4).

The following table illustrates the IUPAC nomenclature for several related benzophenone derivatives, highlighting the systematic application of these naming rules.

| Compound Name | IUPAC Name(s) | Substituent Positions |

| This compound | [4-(2-Chlorobenzoyl)phenyl] acetate | 4-acetoxy, 2'-chloro |

| 2-Acetoxy-4'-chlorobenzophenone | [2-(4-Chlorobenzoyl)phenyl] acetate. | 2-acetoxy, 4'-chloro |

| 4-Chlorobenzophenone (B192759) | (4-Chlorophenyl)(phenyl)methanone. chemspider.com | 4-chloro |

| 2-Chlorobenzophenone (B131818) | (2-Chlorophenyl)phenylmethanone. nih.gov | 2-chloro |

| 4-Acetoxy-2'-fluorobenzophenone | [4-(2-Fluorobenzoyl)phenyl] acetate. nih.gov | 4-acetoxy, 2'-fluoro |

This table is generated based on data from provided search results.

Positional Isomerism within Acetoxy-Chlorobenzophenone Systems

Positional isomerism is a significant feature of disubstituted benzophenones. Isomers are compounds that share the same molecular formula but differ in the arrangement of atoms. For acetoxy-chlorobenzophenone (C₁₅H₁₁ClO₃), numerous positional isomers exist depending on the location of the acetoxy and chloro substituents on the two phenyl rings.

The distinction between isomers is critical as different substitution patterns can lead to variations in chemical reactivity and physical properties. For example, this compound is a distinct chemical entity from 2-Acetoxy-4'-chlorobenzophenone. chemicalbook.com Although they share the same molecular weight (274.7 g/mol ), the spatial arrangement of their substituents is different, which influences their chemical behavior. chemicalbook.com

The potential for isomerism is extensive. The chlorine atom can occupy the ortho- (2'), meta- (3'), or para- (4') position on one ring, while the acetoxy group can be at the ortho- (2), meta- (3), or para- (4) position on the other. This gives rise to a variety of distinct isomers, each with a unique chemical structure.

| Isomer Name | Chloro Position | Acetoxy Position |

| This compound | 2' (ortho) | 4 (para) |

| 4-Acetoxy-3'-chlorobenzophenone | 3' (meta) | 4 (para) |

| 4-Acetoxy-4'-chlorobenzophenone | 4' (para) | 4 (para) |

| 3-Acetoxy-2'-chlorobenzophenone | 2' (ortho) | 3 (meta) |

| 3-Acetoxy-4'-chlorobenzophenone | 4' (para) | 3 (meta) |

| 2-Acetoxy-2'-chlorobenzophenone | 2' (ortho) | 2 (ortho) |

| 2-Acetoxy-4'-chlorobenzophenone | 4' (para) | 2 (ortho) |

This table illustrates a selection of possible positional isomers.

Structural Elucidation Challenges for Isomeric Purity

Determining the precise structure and assessing the purity of a specific isomer like this compound presents significant analytical challenges. Syntheses of substituted benzophenones can potentially yield a mixture of positional isomers, necessitating robust analytical methods for separation and identification. mdpi.com

The primary challenge is to unambiguously differentiate between isomers with identical mass, such as this compound and 2-Acetoxy-4'-chlorobenzophenone. A combination of spectroscopic and chromatographic techniques is essential for this purpose. Research on related compounds, such as 4-amino-4'-chlorobenzophenone (B1229614), demonstrates the use of a suite of methods to confirm structure and purity. researchgate.netnih.gov

Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The chemical shifts and coupling patterns of the protons and carbons in the phenyl rings are highly sensitive to the positions of the electron-withdrawing chloro group and the acetoxy group. The distinct electronic environment of each isomer produces a unique spectral fingerprint.

Infrared (IR) Spectroscopy : IR spectroscopy can help identify the functional groups present (e.g., carbonyl, ester) and can provide clues about the substitution pattern based on the positions of C-H bending vibrations in the aromatic region. researchgate.netnih.gov

Mass Spectrometry (MS) : While MS confirms the molecular weight of the compound, differentiating positional isomers can be difficult as they may exhibit similar fragmentation patterns. However, detailed analysis of fragment ions can sometimes provide structural clues. nih.govresearchgate.netnih.gov

Elemental Analysis (EA) : This technique verifies the elemental composition (C, H, O, Cl) of the compound, confirming that it matches the expected molecular formula. researchgate.netnih.gov

X-ray Crystallography : When a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive structural elucidation, revealing the precise three-dimensional arrangement of atoms and confirming the substitution pattern.

In practice, achieving high isomeric purity requires careful control of reaction conditions during synthesis and often involves chromatographic purification methods, such as column chromatography or High-Performance Liquid Chromatography (HPLC), to isolate the desired isomer from other products. mdpi.comchemicalbook.com The purity of the final product is then confirmed using the analytical methods described above. researchgate.netnih.gov

Advanced Synthetic Methodologies for 4 Acetoxy 2 Chlorobenzophenone

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4-acetoxy-2'-chlorobenzophenone, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The primary disconnection is the ester linkage of the acetoxy group, leading to 4-hydroxy-2'-chlorobenzophenone and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable transformation.

A second key disconnection is the carbon-carbon bond of the benzophenone (B1666685) core, which can be broken via a Friedel-Crafts acylation disconnection. This suggests two main retrosynthetic pathways:

Pathway A: Disconnecting the bond between the carbonyl carbon and the 2-chlorophenyl ring. This leads to 4-acetoxybenzoyl chloride and chlorobenzene (B131634) as the synthons.

Pathway B: Disconnecting the bond between the carbonyl carbon and the 4-acetoxyphenyl ring. This points to 2-chlorobenzoyl chloride and phenyl acetate (B1210297) as the precursors.

Further disconnection of the precursors from Pathway B is possible. Phenyl acetate can be formed from phenol (B47542) and an acetylating agent. 2-Chlorobenzoyl chloride can be synthesized from 2-chlorobenzoic acid, which in turn can be derived from 2-chlorotoluene.

This analysis reveals that the synthesis can be approached through either direct acylation strategies or multi-step sequences involving the pre-synthesis of key benzophenone intermediates.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a minimal number of steps, often by forming the core benzophenone structure and introducing the acetoxy group in a single pot or with minimal intermediate purification.

Friedel-Crafts Acylation Pathways involving Chlorobenzoyl Chlorides and Phenol Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. frontiersin.orgtamu.edu In the context of this compound, this reaction can be implemented in several ways. A common method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edu

One prominent pathway is the acylation of a phenol derivative. For instance, 2-chlorobenzoyl chloride can be reacted with phenol to form 2'-chloro-4-hydroxybenzophenone. chemicalbook.com This intermediate can then be acetylated to yield the final product. The reaction is typically carried out in a solvent like dichloromethane (B109758) or nitrobenzene. chemicalbook.comwisc.edu The conditions for the Fries rearrangement of phenyl o-chlorobenzoate, a related reaction, can involve heating at 160°C without a solvent or at 60°C in nitrobenzene. chemicalbook.com

An alternative involves the acylation of anisole (B1667542) (methoxybenzene) with 2-chlorobenzoyl chloride. frontiersin.orgresearchgate.net This reaction yields 2'-chloro-4-methoxybenzophenone, which would then require demethylation to the corresponding phenol before acetylation. The acylation of anisole often shows high selectivity for the para-substituted product due to the directing effect of the methoxy (B1213986) group. frontiersin.orgwisc.edu

| Reactants | Catalyst | Solvent | Product |

| 2-Chlorobenzoyl chloride, Phenol | AlCl₃ | o-Dichlorobenzene | 2'-Chloro-4-hydroxybenzophenone quickcompany.in |

| Anisole, Benzoyl chloride | HBEA Zeolite | None | 4-Methoxyacetophenone frontiersin.org |

| Anisole, Propionyl chloride | FeCl₃ | Dichloromethane | p-Methoxypropiophenone wisc.edu |

Esterification Routes for Acetoxy Group Introduction

The introduction of the acetoxy group is typically achieved through esterification of the corresponding hydroxybenzophenone. The precursor, 4-hydroxy-2'-chlorobenzophenone, can be readily synthesized via the methods described above. The esterification is a straightforward reaction, usually involving an acetylating agent and often a base catalyst.

Common acetylating agents include:

Acetic anhydride: This is a widely used and effective reagent for acetylation. The reaction can be performed in the presence of a catalyst like pyridine (B92270) or a small amount of sulfuric acid.

Acetyl chloride: This is a more reactive acetylating agent and reacts readily with phenols. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct.

The hydrolysis of the acetoxy group back to a hydroxyl group is also a possible reaction under appropriate conditions.

Halogenation Strategies for Chlorinated Aromatic Rings

While direct halogenation of a pre-formed benzophenone is a theoretical possibility, it is generally not the preferred method for synthesizing this compound. This is due to the difficulty in controlling the regioselectivity of the halogenation reaction on a molecule with multiple aromatic rings and functional groups. It is more efficient to introduce the chlorine atom at an earlier stage of the synthesis by using a chlorinated precursor, such as 2-chlorobenzoyl chloride or chlorobenzene.

Multi-step Synthetic Sequences

Multi-step syntheses allow for greater control over the final product's structure and purity by building the molecule in a stepwise manner.

Synthesis of Key Precursors (e.g., Substituted Acetophenones or Benzophenones)

The synthesis of key precursors is a critical aspect of the multi-step approach. For this compound, the primary precursor is 2'-chloro-4-hydroxybenzophenone. chemicalbook.com

One industrial process for producing 4-chloro-4'-hydroxybenzophenone (B194592) involves the acylation of phenol with p-chlorobenzoyl chloride in the presence of aluminum chloride, using o-dichlorobenzene as a solvent. quickcompany.in The reaction proceeds via the formation of a phenyl ester intermediate. Another method describes the synthesis starting from p-chlorobenzonitrile and phenol. chemicalbook.com

The synthesis of 4-chlorobenzophenone (B192759) itself can be achieved through methods like the Suzuki coupling of 4-chlorobenzoyl chloride with phenylboronic acid. guidechem.com

A patented method for preparing 4-chloro-4'-hydroxybenzophenone involves the Friedel-Crafts reaction of anisole with p-chlorobenzoyl chloride to form 4-chloro-4'-methoxybenzophenone, followed by demethylation in a one-pot process. google.com

| Precursor | Synthesis Method | Key Reagents |

| 4-Chloro-4'-hydroxybenzophenone | Fries rearrangement of phenyl p-chlorobenzoate | Aluminum chloride chemicalbook.com |

| 4-Chloro-4'-hydroxybenzophenone | Acylation of phenol with p-chlorobenzoyl chloride | Aluminum chloride, o-dichlorobenzene quickcompany.in |

| 4-Chloro-4'-hydroxybenzophenone | From p-chlorobenzonitrile and phenol | Zinc chloride, hydrogen chloride chemicalbook.com |

| 4-Chlorobenzophenone | Suzuki coupling | 4-Chlorobenzoyl chloride, phenylboronic acid, Pd(OAc)₂ guidechem.com |

Sequential Functional Group Transformations and Protecting Group Chemistry

The synthesis of complex molecules like this compound often necessitates a strategic sequence of reactions to install and modify functional groups without unintended side reactions. This frequently involves the use of protecting groups, which temporarily mask a reactive functional group to allow for transformations elsewhere in the molecule. organic-chemistry.org

Functional Group Transformations:

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactive sites. solubilityofthings.com In the context of synthesizing substituted benzophenones, these transformations can include:

Oxidation and Reduction: These reactions alter the oxidation state of carbon atoms within the functional groups. solubilityofthings.com

Substitution Reactions: Nucleophilic and electrophilic substitutions are key for replacing one functional group with another. solubilityofthings.com

Rearrangements: These are critical steps that can facilitate the transition between different functional groups. solubilityofthings.com

For instance, a synthetic route might involve the initial synthesis of a benzophenone core, followed by the sequential introduction of the chloro and acetoxy groups. The order of these introductions is crucial to achieving the desired isomer.

Protecting Group Chemistry:

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org This allows for chemical modifications at other positions of the molecule that would otherwise be incompatible with the original functional group. organic-chemistry.org

Key considerations for choosing a protecting group include:

Ease and selectivity of introduction: The protecting group should be easy to install specifically on the desired functional group.

Stability: It must withstand the reaction conditions of subsequent synthetic steps. utsouthwestern.edu

Ease and selectivity of removal: The deprotection step should be efficient and not affect other parts of the molecule. utsouthwestern.edu

In the synthesis of this compound, a protecting group might be employed for a hydroxyl group while other transformations are carried out. For example, a hydroxyl group can be protected as a silyl (B83357) ether, which is stable under many reaction conditions but can be readily removed using fluoride (B91410) ions. libretexts.org The use of protecting groups adds steps to a synthesis but is often essential for achieving the target molecule with high purity. organic-chemistry.org

Catalytic and Optimized Synthetic Strategies

To enhance the efficiency and selectivity of benzophenone synthesis, various catalytic and optimized methods have been developed. These strategies often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthesis for Related Pharmaceutical Intermediates

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. lew.ro This technique utilizes microwave irradiation to heat the reaction mixture, leading to rapid and uniform heating. researchgate.net This often results in dramatically reduced reaction times, improved yields, and cleaner reactions with fewer byproducts. lew.ro

The application of microwave technology has been successfully demonstrated in the synthesis of various pharmaceutical intermediates, including derivatives of benzophenone. For example, microwave-assisted synthesis has been employed for the efficient creation of hydroxyxanthones from 2,2'-dihydroxybenzophenone (B146640) precursors. researchgate.net In one study, this method provided excellent yields of the desired products in a short time frame (8-15 minutes). researchgate.net Another example is the microwave-assisted synthesis of bis-1,2,3-triazole-based benzophenones, which showed significantly better yields compared to conventional heating methods. nih.gov These examples highlight the potential of microwave-assisted synthesis to streamline the production of complex molecules like this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzophenone Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to Good | researchgate.net |

Regioselectivity Control in Benzophenone Derivative Synthesis

To address this, researchers have explored various strategies to control regioselectivity:

Catalyst and Solvent Effects: The choice of Lewis acid catalyst and solvent can significantly influence the regiochemical outcome of the reaction. For instance, the Friedel-Crafts acetylation of 2-acetylanthracene (B17958) yields different isomers depending on whether the reaction is carried out in 1,2-dichloroethane (B1671644) or nitrobenzene. eurekaselect.com

Substituent Effects: The existing substituents on the aromatic ring direct the position of the incoming electrophile. Understanding these directing effects is crucial for planning a regioselective synthesis.

Novel Catalytic Systems: The development of new catalysts, such as single crystalline and ultrathin nanosheets of scrutinyite-SnO2, has shown promise in achieving high regioselectivity in Friedel-Crafts acylations under solvent-free conditions. acs.org

Achieving high regioselectivity is critical for the efficient synthesis of a specific isomer like this compound, as it minimizes the need for complex purification steps and maximizes the yield of the target compound.

Transition Metal-Catalyzed Transformations for Analogous Compounds

Transition metal catalysis has revolutionized organic synthesis by enabling a wide range of transformations with high efficiency and selectivity. beilstein-journals.org In the context of synthesizing benzophenone analogues, transition metal catalysts, particularly those based on palladium, rhodium, and nickel, have been instrumental. beilstein-archives.orguwa.edu.au

These catalysts can facilitate various bond-forming reactions, including:

Cross-Coupling Reactions: These reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds, which are essential for constructing the benzophenone skeleton.

C-H Activation/Functionalization: This modern approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. nih.gov For example, rhodium-catalyzed rearrangement of 2-aryloxybenzaldehydes can yield 2-hydroxybenzophenones. beilstein-archives.org

Carbonylation Reactions: These reactions involve the introduction of a carbonyl group, a key feature of benzophenones.

While some methods aim for transition-metal-free synthesis to avoid potential metal contamination in the final product, the versatility and efficiency of transition metal catalysis make it an indispensable tool for the synthesis of complex benzophenone derivatives. beilstein-archives.orgresearchgate.net The development of air-stable and readily accessible nickel catalysts has further expanded the scope of these transformations, even for challenging substrates like electron-rich aryl chlorides. uwa.edu.au

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-dihydroxybenzophenone |

| 2-acetylanthracene |

| 2-aryloxybenzaldehydes |

| 2-hydroxybenzophenones |

| bis-1,2,3-triazole-based benzophenones |

| hydroxyxanthones |

Chemical Reactivity Profile and Transformation Pathways of 4 Acetoxy 2 Chlorobenzophenone

Reactivity of the Acetoxy Moiety

The acetoxy group, an ester functionality, is a primary site for chemical modification, readily undergoing cleavage reactions to unmask a reactive phenolic hydroxyl group.

Hydrolysis and Saponification Reactions

The ester linkage in 4-acetoxy-2'-chlorobenzophenone is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for the deacetylation of aryl acetates. epo.orglibretexts.org This process is typically carried out using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the acetoxy group. This is followed by the elimination of the phenoxide ion, which is subsequently protonated during workup to yield 4-hydroxy-2'-chlorobenzophenone. epo.org Saponification is generally an irreversible process under basic conditions because the resulting carboxylate (acetate) is a poor leaving group. epo.org

The reaction conditions for saponification can be tailored based on the specific substrate and desired outcome. Factors such as temperature, base concentration, and solvent composition can influence the reaction rate and yield. masterorganicchemistry.comgoogle.com

Table 1: General Conditions for Saponification of Aryl Acetates

| Parameter | Typical Conditions |

| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) |

| Solvent | Water, Ethanol, Methanol, or mixtures thereof |

| Temperature | Room temperature to reflux |

| Workup | Acidification to protonate the phenoxide |

Deacetylation Processes and Subsequent Functional Group Interconversions

Deacetylation of this compound exposes the phenolic hydroxyl group of the resulting 4-hydroxy-2'-chlorobenzophenone, opening up a variety of possibilities for further functional group interconversions. justia.com The newly formed hydroxyl group is a versatile handle for introducing a range of other functionalities.

One common subsequent reaction is etherification, where the hydroxyl group is converted into an ether. This can be achieved through Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base to form a phenoxide, followed by reaction with an alkyl halide. nih.gov Another approach is the use of alkylating agents like dialkyl sulfates or alkyl carbonates in the presence of a suitable catalyst. google.com

The resulting alkoxybenzophenone derivatives can exhibit different properties and reactivities compared to the parent hydroxy- or acetoxy- compounds. For instance, the synthesis of 4-alkoxy-2'-chlorobenzophenones is a key step in the preparation of various biologically active molecules. nih.gov

Table 2: Examples of Functional Group Interconversions from 4-Hydroxy-2'-chlorobenzophenone

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification (Williamson) | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 4-Alkoxy-2'-chlorobenzophenone |

| Alkylation with Dialkyl Carbonate | Dialkyl carbonate, Catalyst (e.g., base), Heat | 4-Alkoxy-2'-chlorobenzophenone |

Reactivity of the Chlorinated Phenyl Ring

The presence of a chlorine atom on one of the phenyl rings introduces the possibility of nucleophilic aromatic substitution (NAS), a reaction class that is highly dependent on the electronic nature of the aromatic system.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. mdpi.comlibretexts.orgpatsnap.com Unlike the more common electrophilic aromatic substitution, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. google.comjustia.comyoutube.comgoogle.comlumenlearning.com The reaction generally proceeds via an addition-elimination mechanism. google.com

In the case of this compound, the chlorine atom is on a phenyl ring that is not directly substituted with the acetoxy group. The reactivity of the chlorinated ring towards NAS is therefore influenced by the electronic effects transmitted through the benzophenone (B1666685) core. Chlorine itself is an electron-withdrawing group via induction, but a weak deactivator in the context of NAS compared to groups like nitro. lumenlearning.comlibretexts.orglibretexts.org For a successful NAS reaction on the chlorinated ring, strong nucleophiles and often harsh reaction conditions would be required.

Influence of Ortho-Carbonyl Group on Reactivity

The benzoyl group (a carbonyl attached to a phenyl ring) is an electron-withdrawing group. scranton.edumsu.educhemicalbook.comchemicalbook.com In this compound, the carbonyl group is in the ortho position relative to the chlorine atom on the same ring. This proximity has a significant impact on the reactivity of the C-Cl bond towards nucleophilic attack.

The electron-withdrawing inductive effect of the carbonyl group will decrease the electron density on the chlorinated phenyl ring, making it more susceptible to attack by a nucleophile. nih.gov However, the carbonyl group is on a separate phenyl ring, and its deactivating effect on the chlorinated ring is transmitted through the central carbonyl bridge. While this effect is present, it is generally weaker than having a strong electron-withdrawing group directly on the same ring in an ortho or para position to the leaving group. Therefore, while the ortho-carbonyl group does activate the ring towards NAS compared to unsubstituted chlorobenzene (B131634), the effect is not as pronounced as in classic examples like nitrochlorobenzenes. youtube.comgoogle.com Steric hindrance from the bulky benzoyl group could also play a role in modulating the accessibility of the chlorine-bearing carbon to incoming nucleophiles.

Transformations Involving the Benzophenone Carbonyl Group

The carbonyl group of the benzophenone core is a versatile functional group that can undergo a variety of transformations, providing a route to a diverse range of molecular architectures.

Common reactions of the benzophenone carbonyl include reduction to a secondary alcohol, conversion to an alkene via the Wittig reaction, and formation of an imine.

Table 3: Transformations of the Benzophenone Carbonyl Group

| Reaction Type | Reagents | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary Alcohol |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene |

| Imine Formation | Primary amine (R-NH2), Acid catalyst | Imine |

| Thioketone Formation | Lawesson's reagent, P4S10 | Thioketone |

The reduction of the carbonyl group to a secondary alcohol can be readily achieved using standard reducing agents like sodium borohydride or lithium aluminum hydride.

The Wittig reaction offers a powerful method for converting the carbonyl group into a carbon-carbon double bond. chemicalbook.comchemicalbook.com By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized.

Formation of an imine (a Schiff base) can be accomplished by reacting the benzophenone with a primary amine, often under acidic catalysis. This reaction is a cornerstone in the synthesis of many ligands and biologically active compounds.

Furthermore, the carbonyl group can be converted to a thioketone through thionation, typically using reagents like Lawesson's reagent or phosphorus pentasulfide.

Reduction Pathways

The carbonyl group of the benzophenone core in this compound can be reduced to an alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid unintended reactions with other functional groups, such as the ester linkage of the acetoxy group.

For analogous structures like 4-chlorobenzophenone (B192759), reduction of a nitro group to an amino group is a key transformation. This can be achieved using reagents like sodium hydrosulfide (B80085) (Na₂S₂) or through catalytic hydrogenation with palladium on carbon (Pd/C). For instance, the reduction of 4-nitro-4'-chlorobenzophenone to 4-amino-4'-chlorobenzophenone (B1229614) has been reported with high yields using sodium sulfide (B99878) nonahydrate.

Table 1: Reduction Reactions of Benzophenone Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-nitro-4'-chlorobenzophenone | Na₂S₂ or Na₂S·9H₂O, S | 4-amino-4'-chlorobenzophenone | 85.80 | |

| 2-amino-5-chlorobenzophenone (B30270) | Lithium aluminium hydride | 2-cyclopropylmethylamino-5-chlorobenzhydrol | N/A | wikipedia.org |

Note: N/A indicates that the yield was not specified in the provided source.

Condensation Reactions

Condensation reactions involving the carbonyl group of benzophenone derivatives are crucial for building larger molecular scaffolds. For example, 2-amino-5-chlorobenzophenone can undergo condensation with cyclohexanone (B45756) in the presence of an acid catalyst to form acridine (B1665455) derivatives. rsc.org Similarly, condensation with chloroacetyl chloride is a key step in the synthesis of benzodiazepines. wikipedia.orgactascientific.com

Another important condensation reaction is the formation of Schiff bases, which involves the reaction of a primary amine with a carbonyl compound. These imine-containing compounds are valuable intermediates in organic synthesis.

Electrophilic Aromatic Substitution Studies on the Benzophenone Core

The benzene (B151609) rings of the benzophenone core can undergo electrophilic aromatic substitution (EAS). The existing substituents—the acetoxy group and the chlorine atom—direct incoming electrophiles to specific positions on the rings. The acetoxy group is an ortho-, para-director and an activating group due to the lone pair of electrons on the oxygen atom, which can be delocalized into the ring, stabilizing the intermediate carbocation (the sigma complex). youtube.com The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director. leah4sci.com

Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. leah4sci.comlumenlearning.com The choice of catalyst, often a Lewis acid like iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for Friedel-Crafts reactions, is crucial for activating the electrophile. lumenlearning.comsinocurechem.com

Intramolecular Cyclization and Heterocycle Formation for Analogous Structures

The structural framework of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Formation of Acridone (B373769) Derivatives

Acridone derivatives can be synthesized from N-phenylanthranilic acid derivatives, which can be prepared via the Ullmann condensation of a substituted aniline (B41778) and o-chlorobenzoic acid. ptfarm.pl The subsequent cyclization of the N-phenylanthranilic acid is typically achieved using a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid. ptfarm.pljuniperpublishers.com The resulting acridone can be further functionalized. For instance, reaction with benzyl (B1604629) bromide or 1,4-dibromobutane (B41627) can introduce substituents at the nitrogen atom. researchgate.net

Table 2: Synthesis of Acridone Derivatives

| Reactants | Reagents/Conditions | Product | Reference |

| Aniline, o-chlorobenzoic acid | Anhydrous potassium carbonate, copper oxide, reflux | N-phenylanthranilic acid | ptfarm.pl |

| N-phenylanthranilic acid | Concentrated sulfuric acid, heat | Acridone | ptfarm.pl |

| 2-chlorobenzoic acid, p-amino acetophenone | K₂CO₃, Cu powder, DMF | 2-(4-acetylphenylamino)benzoic acid | juniperpublishers.com |

| 2-(4-acetylphenylamino)benzoic acid | PPA | 2-acetylacridin-9(10H)-one | juniperpublishers.com |

Synthesis of Benzodiazepine (B76468) Ring Systems

Derivatives of 2-aminobenzophenone (B122507) are key precursors in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. actascientific.com A common synthetic route involves the reaction of a 2-aminobenzophenone derivative with chloroacetyl chloride to form a 2-chloroacetamido-5-chlorobenzophenone intermediate. actascientific.comgoogle.com This intermediate then undergoes cyclization to form the benzodiazepine ring. For example, reaction with ammonia (B1221849) can lead to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. google.com The synthesis of various benzodiazepines like lorazepam, prazepam, and chlordiazepoxide often starts from 2-amino-5-chlorobenzophenone or its derivatives. wikipedia.org

Rearrangement Processes

Rearrangement reactions can occur in molecules with structures analogous to this compound. For instance, the Baeyer-Villiger oxidation converts a ketone into an ester through the migration of an alkyl or aryl group. wiley-vch.de This reaction is relevant to the benzophenone core. Another important rearrangement is the Beckmann rearrangement, which transforms an oxime into an amide. wiley-vch.de While not directly involving this compound itself, these rearrangements are significant in the broader context of benzophenone chemistry and its derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 4 Acetoxy 2 Chlorobenzophenone

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for the unambiguous determination of a molecule's structure. These methods provide detailed information about the connectivity of atoms, their chemical environment, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a compound like 4-Acetoxy-2'-chlorobenzophenone, ¹H and ¹³C NMR would be the primary methods for structural elucidation.

¹H NMR Spectroscopy would reveal the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts (δ), integration, and spin-spin coupling patterns.

¹³C NMR Spectroscopy provides information on the number of non-equivalent carbons and their electronic environments. The chemical shifts of the carbonyl carbon, the ester carbon, and the aromatic carbons would be key identifiers.

Illustrative Data for a Related Compound (4-Chlorobenzophenone):

| Parameter | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shifts (δ, ppm) | 7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H) | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 |

This data is for 4-chlorobenzophenone (B192759) and serves as an example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS) would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses, such as the loss of the acetyl group and cleavage around the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule, confirming the chemical formula.

Illustrative Fragmentation of Benzophenones: The fragmentation of benzophenones in mass spectrometry often involves cleavage at the carbonyl group, leading to the formation of benzoyl cations and related fragments. For halogenated derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the ketone carbonyl group (C=O), the C-O stretching of the ester, and the C-Cl stretching, as well as absorptions associated with the aromatic rings.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | ~1760-1770 |

| Ketone Carbonyl (C=O) | ~1660-1670 |

| Aromatic C=C | ~1600, 1450 |

| C-O Stretch (Ester) | ~1200-1250 |

| C-Cl Stretch | ~700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. Aromatic ketones like benzophenones typically exhibit characteristic π→π* and n→π* transitions. The presence of the acetoxy and chloro substituents would influence the position and intensity of these absorption bands.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and purification of compounds from a mixture and for analytical quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be developed.

Method Development would involve:

Column Selection: A C18 or C8 column would likely be suitable.

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be optimized to achieve good separation.

Detector: A UV detector would be used, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy.

Illustrative HPLC Conditions for Benzophenone (B1666685) Derivatives: helixchrom.comresearchgate.net

Column: C18, 4.6 x 150 mm, 5 µm helixchrom.com

Mobile Phase: Acetonitrile/Water/Acetic Acid (50:49:1) helixchrom.com

Flow Rate: 1 mL/min helixchrom.com

Detection: UV at 254 nm helixchrom.com

These are general conditions for benzophenone analysis and would require optimization for the specific compound.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for its identification and quantification. The volatility of this compound allows for its effective analysis by this method.

In a typical GC analysis of benzophenone derivatives, a capillary column with a non-polar or mid-polar stationary phase is employed. A common choice is a column coated with a phase like 5% phenyl-methylpolysiloxane. The selection of the temperature program for the GC oven is critical to achieve good separation from other components in a mixture. A representative temperature program could start at a lower temperature, for instance, 150°C, and ramp up to a higher temperature, such as 300°C, at a controlled rate. This allows for the elution of compounds based on their boiling points and interaction with the stationary phase.

While specific retention time for this compound is not widely published, it can be inferred based on its structure relative to other benzophenones. For instance, in a study analyzing various benzophenone derivatives, the retention times are influenced by factors such as molecular weight and polarity. The presence of the acetoxy group and the chlorine atom will specifically influence the volatility and polarity of the molecule, and thus its retention time.

The mass spectrometer detector provides crucial information for the structural elucidation of the compound. Upon ionization in the mass spectrometer, this compound will fragment in a characteristic pattern. The expected molecular ion peak would correspond to its molecular weight. Key fragment ions would likely result from the loss of the acetyl group (CH₃CO), the cleavage of the benzoyl moiety, and the presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl), which provides a distinctive signature for chlorinated compounds. For instance, GC-MS analysis of the related compound 2-chlorobenzophenone (B131818) shows characteristic fragments that can be used for its identification.

Below is a hypothetical table illustrating the kind of data that would be generated in a GC-MS analysis of this compound, based on the analysis of related compounds.

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | 150°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min |

| Injector Temp | 280°C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on specific conditions, but expected to be in the mid-to-late region of the chromatogram for a typical run analyzing benzophenones. |

| Expected m/z of Key Fragments | M+•, [M-CH₂CO]+•, [C₇H₄ClO]+, [C₆H₅CO]+, [C₆H₅]+ |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of a compound. osha.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase, or eluent, is critical for achieving good separation. For benzophenone derivatives, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used. sigmaaldrich.com The polarity of the mobile phase can be adjusted to optimize the separation.

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific conditions of the analysis (stationary phase, mobile phase, temperature). For this compound, the acetoxy group increases its polarity compared to a non-substituted benzophenone. Therefore, it is expected to have a lower Rf value than benzophenone in a given non-polar solvent system.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as benzophenones are typically UV-active compounds. The presence of a single spot for the purified product in multiple solvent systems is a good indication of its purity. Conversely, the presence of multiple spots indicates the presence of impurities.

A hypothetical TLC analysis for monitoring the synthesis of this compound is presented in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., in a 7:3 v/v ratio) |

| Visualization | UV light at 254 nm |

| Expected Rf of Starting Material (e.g., a chlorobenzophenone precursor) | Higher than the product |

| Expected Rf of this compound | Lower than the less polar starting material |

| Application | A small spot of the reaction mixture is applied to the baseline of the TLC plate alongside spots of the starting materials for comparison. The plate is then developed in the mobile phase. |

Development of Analytical Standards and Purity Assessment Protocols

The development of well-characterized analytical standards is fundamental for the accurate quantification and identification of a chemical compound in various samples. For this compound, an analytical standard would be a highly purified sample of the compound with a known purity value, which is used as a reference in analytical methods.

The establishment of an analytical standard for this compound involves its synthesis and subsequent purification to a high degree. Purification is typically achieved through techniques such as recrystallization or column chromatography. The purity of the synthesized material is then rigorously assessed using a combination of analytical techniques.

A purity assessment protocol for this compound would typically include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is a primary tool for purity determination. The area percentage of the main peak in the chromatogram is used to estimate the purity. The absence of significant impurity peaks in different chromatographic systems provides confidence in the purity of the standard. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, as discussed previously.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and can also be used for quantitative purposes (qNMR) to determine purity against a certified reference material.

Melting Point Analysis: A sharp and well-defined melting point is indicative of a high degree of purity for a crystalline solid.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, chlorine, oxygen) in the compound, which should match the theoretical values for the molecular formula of this compound.

The table below outlines a typical protocol for the purity assessment of a candidate analytical standard for this compound.

| Analytical Technique | Purpose | Typical Results for a High-Purity Standard |

| HPLC-UV | Quantify purity and detect non-volatile impurities. | >99.5% peak area |

| GC-MS | Confirm identity and detect volatile impurities. | Single peak with correct mass spectrum |

| ¹H NMR | Confirm structure and detect proton-containing impurities. | Spectrum consistent with the proposed structure, no significant impurity signals |

| ¹³C NMR | Confirm structure and the number of unique carbon atoms. | Spectrum consistent with the proposed structure |

| Melting Point | Assess purity and identity. | Sharp melting range |

| Elemental Analysis | Confirm elemental composition. | Experimental values within ±0.4% of theoretical values |

Once the purity is established and documented in a certificate of analysis, the material can be used as an analytical standard for various purposes, including the calibration of analytical instruments and the quantification of this compound in research and quality control laboratories.

Computational Chemistry and Theoretical Investigations of 4 Acetoxy 2 Chlorobenzophenone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. These methods can predict molecular geometries, spectroscopic characteristics, and intrinsic reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For 4-Acetoxy-2'-chlorobenzophenone, DFT calculations would be employed to optimize the molecular geometry. This process involves finding the lowest energy state, which corresponds to the most stable conformation.

Key parameters that would be determined include:

Bond Lengths and Angles: Precise predictions of the lengths of all chemical bonds and the angles between them provide a detailed molecular structure.

For similar, related molecules, such as 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate, DFT studies using the B3LYP method with a 6-31++G(d,p) basis set have been successfully used to analyze conformations. chemrxiv.orgrsc.org Such studies often involve a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around key single bonds to identify all low-energy conformers.

Table 1: Hypothetical Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Dihedral Angle (Ring1-C-C=O) | Value |

| Dihedral Angle (C-C-O-C) | Value |

| Bond Length (C=O) | Value (Å) |

| Bond Length (C-Cl) | Value (Å) |

| Bond Length (O-C=O) | Value (Å) |

Note: This table is illustrative as specific DFT data for this compound is not available. The values would be populated from the output of a DFT calculation.

Beyond geometry, DFT can predict various spectroscopic features that are crucial for compound characterization. For instance, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure. chemrxiv.orgrsc.org

Furthermore, DFT is used to calculate a range of electronic properties that act as reactivity descriptors. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. chegg.com

Fukui Functions: These functions provide a more quantitative measure of the sites most susceptible to nucleophilic, electrophilic, or radical attack. chegg.com

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | Overall reactivity measure |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measure of stability |

| Electrophilicity Index (ω) | Measure of electrophilic character | Predicts propensity for electrophilic reactions |

Note: This table outlines the types of data that would be generated from DFT calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone.

For any proposed reaction involving this compound, such as its synthesis or subsequent transformation (e.g., hydrolysis of the acetoxy group or nucleophilic substitution of the chlorine atom), computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that governs the kinetics of the reaction. Studies on other reactions, like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have successfully used DFT to calculate activation energies for different proposed pathways.

Computational chemists can map out entire reaction pathways to understand the step-by-step process of a chemical transformation. This involves identifying all intermediates and transition states that connect the reactants to the products. For complex reactions, there may be multiple competing pathways. Computational analysis can determine the most energetically favorable pathway, which is likely to be the dominant one observed experimentally. This is invaluable for understanding reaction outcomes and for optimizing reaction conditions.

Theoretical Yield Predictions and Stoichiometric Optimizations in Synthetic Routes

While computational chemistry does not directly predict the experimental yield, which is influenced by numerous practical factors, it can be used to support the optimization of synthetic routes.

By elucidating reaction mechanisms and understanding the thermodynamics and kinetics of competing pathways, computational studies can help in selecting the optimal reagents, catalysts, and conditions to favor the formation of the desired product, this compound, over unwanted byproducts. For example, if a reaction has multiple possible outcomes, calculations can predict which one is more likely to occur under specific conditions.

The theoretical yield of a reaction is fundamentally a stoichiometric calculation based on the balanced chemical equation and the amounts of starting materials. Computational studies support this by confirming the most likely reaction pathway and ensuring that the correct stoichiometry is being considered for the primary reaction mechanism. This theoretical maximum can then be compared against experimental yields to assess the efficiency of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netrsc.org These models are represented by mathematical equations that quantify the relationship between molecular descriptors and a specific property. researchgate.net The core principle of QSPR lies in the assumption that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties and biological activities. nih.govresearchgate.net

QSPR models are valuable tools in computational chemistry and drug discovery, offering the ability to predict the properties of novel or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing. researchgate.netaurigeneservices.comnih.gov The development of a robust QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of a wide range of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. mdpi.com

Key Molecular Descriptors and Their Predicted Influence

The properties of this compound can be rationalized by considering the influence of its distinct structural components: the benzophenone (B1666685) core, the ortho-chloro substituent on one phenyl ring, and the para-acetoxy group on the other. These features influence a variety of molecular descriptors, which in turn dictate the molecule's behavior.

Table 1: Key Classes of Molecular Descriptors and their Relevance to this compound

| Descriptor Class | Specific Descriptors | Predicted Influence on this compound |

| Topological Descriptors | Molecular Weight, Connectivity Indices | The molecular weight directly impacts properties like boiling point and vapor pressure. Connectivity indices, which describe the branching and connectivity of atoms, will be influenced by the relative positions of the substituents. |

| Electronic Descriptors | Dipole Moment, Electron Affinity, Ionization Potential, HOMO/LUMO Energies | The electronegative chlorine and oxygen atoms will create a significant dipole moment, influencing solubility and intermolecular interactions. The electron-withdrawing nature of the chloro and carbonyl groups will affect the electron affinity and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The acetoxy group, being electron-donating through resonance, will influence the Highest Occupied Molecular Orbital (HOMO) energy. nih.gov |

| Quantum Chemical Descriptors | Electrostatic Potential (ESP), Atomic Charges | The ESP map will show negative potential around the carbonyl oxygen and the chlorine atom, indicating sites for electrophilic attack. Positive potential is expected on the hydrogen atoms. These charges are crucial for understanding intermolecular interactions. nih.gov |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient), Molar Refractivity | The presence of both a lipophilic benzophenone backbone and a polar acetoxy group suggests a moderate LogP value. The chloro substituent will increase lipophilicity. Molar refractivity relates to the molecule's volume and polarizability. |

Predictive QSPR Models for Physicochemical Properties

Based on QSPR studies of similar molecules, we can postulate the form of regression equations that would predict key properties of this compound.

Aqueous Solubility (LogS):

The aqueous solubility is expected to be influenced by both the lipophilicity of the molecule and its ability to form hydrogen bonds. A hypothetical QSPR model could take the form:

LogS = c₀ - c₁LogP + c₂(Number of H-bond acceptors) - c₃*(Molecular Weight)

The negative coefficient for LogP indicates that as lipophilicity increases, solubility decreases. The positive coefficient for hydrogen bond acceptors (the carbonyl and ester oxygens) suggests they enhance solubility. The negative coefficient for molecular weight reflects the general trend of decreasing solubility with increasing size. nih.gov

Boiling Point (BP):

The boiling point is primarily dependent on intermolecular forces and molecular weight. A plausible QSPR model would be:

BP = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment)² + c₃*(Polarizability)

Higher molecular weight and stronger dipole-dipole interactions (proportional to the square of the dipole moment) lead to a higher boiling point. Increased polarizability also enhances van der Waals forces, further raising the boiling point.

Octanol-Water Partition Coefficient (LogP):

LogP is a measure of a compound's lipophilicity. For this compound, it would be influenced by the hydrophobic surface area and the presence of polar groups. A QSPR model could be:

LogP = c₀ + c₁(Molecular Surface Area) - c₂(Number of Polar Atoms)

The larger the molecular surface area, the greater the lipophilicity. Conversely, the presence of polar oxygen and chlorine atoms will decrease the LogP value. nih.gov

Table 2: Hypothetical QSPR Model Data for Benzophenone Derivatives

This table illustrates the type of data used to build a QSPR model for predicting a property like the octanol-water partition coefficient (LogP). The values are representative for a series of substituted benzophenones and are for illustrative purposes only, as specific experimental data for this compound and a corresponding validated QSPR model are not available.

| Compound | Experimental LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Benzophenone | 3.18 | 182.22 | 2.97 |

| 2-Chlorobenzophenone (B131818) | 3.65 | 216.66 | 3.05 |

| 4-Chlorobenzophenone (B192759) | 3.65 | 216.66 | 2.89 |

| 4-Hydroxybenzophenone | 2.91 | 198.22 | 2.45 |

| 4-Acetoxybenzophenone | 3.45 | 240.26 | 3.10 |

| This compound | Predicted: ~3.9 | 274.70 | Predicted: ~3.2 |

The predicted values for this compound are extrapolations based on the trends observed in the illustrative data, where the addition of a chloro group increases LogP and the acetoxy group has a smaller increasing effect compared to a simple chloro substituent.

Applications of 4 Acetoxy 2 Chlorobenzophenone As a Chemical Intermediate

Role as a Synthon in Complex Organic Synthesis

As a synthon, 4-acetoxy-2'-chlorobenzophenone provides a robust scaffold upon which chemists can build intricate molecular frameworks. Its bifunctional nature allows for sequential and site-selective reactions, enabling the construction of complex, multi-substituted aromatic systems.

While direct, documented syntheses starting from this compound are not extensively reported in readily available literature, its structural motifs are key to forming various heterocyclic systems. The primary route involves the initial hydrolysis of the acetoxy group to a hydroxyl group, which can then be converted into other functionalities, such as an amino group, to facilitate cyclization reactions.

Quinazolines: The synthesis of quinazolines often proceeds from 2-aminobenzophenone (B122507) derivatives. The hydrolyzed form of the title compound, 2'-chloro-4-hydroxybenzophenone, can be converted to the corresponding 4-amino derivative. This amino-substituted benzophenone (B1666685) can then undergo condensation reactions with various reagents, such as formamide (B127407) or orthoesters, to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. General methods for synthesizing quinazolines from 2-aminobenzophenones are well-established in organic chemistry.

Indazoles: Indazole synthesis can be achieved through various pathways, some of which involve the cyclization of suitably substituted benzophenones. For instance, derivatives of 2'-chloro-4-hydroxybenzophenone could be strategically functionalized to introduce a nitrogen-containing moiety at the ortho position of the benzoyl group, setting the stage for an intramolecular cyclization to form the pyrazole (B372694) ring of the indazole system.

Fluorenones: The benzophenone skeleton is a direct precursor to fluorenones through intramolecular cyclization. This transformation typically involves the formation of a carbon-carbon bond between the two phenyl rings. While direct cyclization of this compound might be challenging, its derivatives, particularly those with activating groups, can undergo such reactions, often promoted by strong acids or transition metal catalysts.

The reactivity of this compound allows for the introduction of various substituents onto its aromatic rings, making it an excellent starting material for multi-substituted aromatic compounds. The chlorine atom can be replaced by a range of nucleophiles through nucleophilic aromatic substitution reactions. Furthermore, the phenyl rings can undergo electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming groups. This versatility is crucial for creating libraries of compounds with diverse substitution patterns for screening in drug discovery and materials science.

Chemical Intermediate in Fine Chemical Industries

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound is a prime example of an intermediate used in this sector, providing a key building block for high-value products. sinocurechem.com

Benzophenone derivatives are known intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. google.com While specific examples detailing the direct use of this compound are not prevalent in public literature, its structural relationship to known agrochemical precursors is significant. For example, the related compound 4-chlorobenzophenone (B192759) is a known intermediate in the production of certain pesticides. google.com The functional handles present in this compound allow for its incorporation into more complex molecules with potential herbicidal or insecticidal activity. For instance, the synthesis of 4-chlorophenoxyacetic acid, a known herbicide, involves chlorinated phenolic precursors. nih.gov

The benzophenone scaffold is a common feature in many biologically active compounds and marketed drugs. rsc.org this compound and its hydrolyzed form, 2'-chloro-4-hydroxybenzophenone, are valuable intermediates in the synthesis of pharmaceuticals. google.comijraset.com The latter, for instance, is a key precursor for the synthesis of the lipid-lowering drug fenofibrate. mdpi.com The synthesis of various benzophenone derivatives with potential anti-inflammatory and anticancer activities has been reported, highlighting the importance of this class of compounds in medicinal chemistry. nih.govacs.org The ability to modify both the acetoxy and chloro groups of the title compound provides a pathway to a diverse range of pharmaceutical candidates.

| Pharmaceutical Application | Precursor Compound | Significance |

| Lipid-lowering drugs (e.g., Fenofibrate) | 4-Hydroxy-4'-chlorobenzophenone | A key intermediate for a widely used medication. mdpi.com |

| Anti-inflammatory agents | Benzophenone derivatives | The benzophenone scaffold is a known pharmacophore for anti-inflammatory activity. nih.gov |

| Anticancer agents | Benzophenone derivatives | Numerous benzophenone derivatives have shown potential as tubulin polymerization inhibitors. acs.org |

Contributions to Materials Science through Derivative Synthesis

Benzophenone derivatives are integral to materials science, particularly in the development of polymers and coatings. Their photochemical properties are especially valuable.

UV-curable coatings: Benzophenones are widely used as photoinitiators in UV-curable coatings and inks. Upon exposure to UV light, they can initiate polymerization reactions. While 4-chlorobenzophenone is a known photoinitiator, derivatives of this compound, particularly after modification of the acetoxy group, could be designed to have specific absorption characteristics and reactivity for advanced coating applications. The development of functional polymers often relies on monomers derived from versatile intermediates like benzophenones.

Research on Derivatives and Analogs of 4 Acetoxy 2 Chlorobenzophenone

Structure-Reactivity Relationship (SRR) Studies of Substituted Benzophenones

The reactivity of substituted benzophenones is intrinsically linked to the electronic and steric nature of their substituents. The core structure of benzophenone (B1666685) contains two phenyl rings attached to a carbonyl group, which can be modified to tune its chemical properties.

Generally, the introduction of electron-donating groups to the phenyl rings tends to decrease the reactivity of the carbonyl group towards nucleophiles, while electron-withdrawing groups enhance it. mdpi.com In the case of 4-Acetoxy-2'-chlorobenzophenone, the molecule possesses two key substituents whose effects are position-dependent:

4-Acetoxy Group: Located on one phenyl ring, the acetoxy group can act as an electron-donating group through resonance via its oxygen atom, potentially decreasing the electrophilicity of the carbonyl carbon. However, the acetyl portion of the group is mildly electron-withdrawing.

2'-Chloro Group: Positioned on the second phenyl ring, the chlorine atom is an electron-withdrawing group due to its electronegativity. Its placement at the ortho position also introduces significant steric hindrance, which can influence the approach of reactants to the carbonyl center.

Structure-activity relationship (SAR) studies on other benzophenones have shown that the specific alignment and nature of substituents are critical. For instance, in a series of aminobenzophenones, replacing a methoxy (B1213986) group with a chloro group was found to drastically decrease certain biological activities, unless the chloro and amino groups were in a para alignment to each other, highlighting the subtle interplay of electronic and positional effects. nih.gov These principles suggest that the reactivity of this compound is a result of the balance between the electron-donating resonance of the acetoxy group and the inductive withdrawal and steric effects of the ortho-chloro substituent.

Synthesis and Characterization of Novel Derivatives with Modified Substitution Patterns

While specific literature on the derivatization of this compound is sparse, the synthesis of novel derivatives can be inferred from the known reactivity of its isomers and other substituted benzophenones. The functional groups present—an ester and an aryl chloride—are primary sites for chemical modification.

Potential synthetic transformations to create novel derivatives include:

Hydrolysis of the Acetoxy Group: The acetoxy group can be hydrolyzed under basic or acidic conditions to yield 4-Hydroxy-2'-chlorobenzophenone. This resulting hydroxyl group is a versatile handle for further reactions, such as etherification or conversion to other esters, significantly altering the molecule's properties. For related compounds like 2-Acetoxy-4'-chlorobenzophenone, hydrolysis is a known reaction.

Nucleophilic Aromatic Substitution of Chlorine: While the chlorine atom is generally unreactive towards nucleophilic substitution on an aryl ring, its reactivity can be enhanced by the presence of strongly activating groups or through metal-catalyzed cross-coupling reactions. This would allow for the introduction of various functionalities, such as amino, cyano, or other aryl groups.

Reactions at the Carbonyl Group: The ketone can undergo reduction to form a secondary alcohol (a benzhydrol), which can be a precursor for other molecules. It can also react with organometallic reagents to create tertiary alcohols.

The synthesis of new derivatives would typically involve standard organic chemistry techniques, followed by characterization using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the new structures. researchgate.net

Comparative Studies of Positional Isomers (e.g., 2-Acetoxy-2'-chlorobenzophenone, 4-Acetoxy-4'-chlorobenzophenone)

The position of the acetoxy and chloro substituents on the benzophenone framework dramatically influences the physical and chemical properties of the isomers. A comparative analysis highlights the importance of substituent placement. For instance, the synthesis of 2-Acetoxy-4'-chlorobenzophenone typically involves a Friedel-Crafts acylation between 4-chlorobenzoyl chloride and phenyl acetate (B1210297). This contrasts with the synthesis of other isomers which would require different starting materials based on the desired substitution pattern.

The reactivity of these isomers also differs. In 2-acetoxy-4'-chlorobenzophenone, the ortho-acetoxy group can exert more significant steric and electronic influence on the adjacent carbonyl group compared to the para-acetoxy group in this compound. The 2'-chloro position in the target molecule introduces steric hindrance not present in an isomer like 4-Acetoxy-4'-chlorobenzophenone.

Below is a comparative table of positional isomers based on available data.

| Property | This compound | 2-Acetoxy-4'-chlorobenzophenone | 4-Acetoxy-4'-chlorobenzophenone |

|---|---|---|---|

| Molecular Formula | C15H11ClO3 | C15H11ClO3 | C15H11ClO3 |

| Molecular Weight | 274.70 g/mol | 274.70 g/mol | 274.70 g/mol |

| Key Reactions | - Hydrolysis of acetoxy group (potential)

| - Hydrolysis of acetoxy group

| - Hydrolysis of acetoxy group (potential)

|

| Structural Notes | - Acetoxy group is para to carbonyl.

| - Acetoxy group is ortho to carbonyl.

| - Acetoxy group is para to carbonyl.

|

This table is based on inferred properties and data from related compounds.

Design and Synthesis of Modified Structures for Specific Chemical Transformations

The benzophenone scaffold is a versatile starting point for designing molecules with specific functions. By modifying the structure of this compound, it is possible to create compounds tailored for various chemical transformations.

Asymmetric Synthesis: The ketone functionality can be a target for asymmetric reduction to produce chiral benzhydrols. These chiral building blocks are valuable in the synthesis of pharmaceuticals.

Photochemical Applications: Benzophenones are well-known photoinitiators, capable of absorbing UV light to generate reactive species. The substituents on this compound would modulate its absorption spectrum and the lifetime of its excited triplet state, potentially allowing for its use in specialized photopolymerization or photocrosslinking applications.

Precursors for Heterocycles: Benzophenones are key intermediates in the synthesis of various heterocyclic compounds. For example, 2-amino-5-chlorobenzophenone (B30270) is a starting material for the synthesis of the anxiolytic drug alprazolam, a triazolobenzodiazepine. wikipedia.org By modifying the acetoxy group of this compound to an amino group (via hydrolysis and subsequent nitration and reduction), it could potentially serve as a precursor for novel heterocyclic structures.